molecular formula C9H12N2O3 B6332717 N-Hydroxy-2-(3-methoxy-phenoxy)-acetamidine CAS No. 1016753-94-8

N-Hydroxy-2-(3-methoxy-phenoxy)-acetamidine

Cat. No.: B6332717
CAS No.: 1016753-94-8
M. Wt: 196.20 g/mol
InChI Key: ZQGLZVVQDQCDOO-UHFFFAOYSA-N
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Description

N-Hydroxy-2-(3-methoxy-phenoxy)-acetamidine is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a hydroxy group, a methoxy-phenoxy moiety, and an acetamidine group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-(3-methoxy-phenoxy)-acetamidine typically involves the reaction of 3-methoxyphenol with chloroacetonitrile to form 2-(3-methoxy-phenoxy)acetonitrile. This intermediate is then subjected to hydroxylamine hydrochloride in the presence of a base to yield the final product, this compound. The reaction conditions often include:

    Solvent: Methanol or ethanol

    Temperature: Room temperature to 60°C

    Reaction Time: 4-8 hours

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-(3-methoxy-phenoxy)-acetamidine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The acetamidine group can be reduced to form amines.

    Substitution: The methoxy-phenoxy moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-Hydroxy-2-(3-methoxy-phenoxy)-acetamidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-Hydroxy-2-(3-methoxy-phenoxy)-acetamidine involves its interaction with specific molecular targets, such as enzymes. The hydroxy group can form hydrogen bonds with active site residues, while the acetamidine group can interact with catalytic sites, leading to inhibition of enzyme activity. This compound may also interfere with signaling pathways by modulating the activity of key proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-2-(4-methoxy-phenoxy)-acetamidine
  • N-Hydroxy-2-(3-ethoxy-phenoxy)-acetamidine
  • N-Hydroxy-2-(3-methoxy-phenyl)-acetamidine

Uniqueness

N-Hydroxy-2-(3-methoxy-phenoxy)-acetamidine stands out due to its specific substitution pattern on the phenoxy ring, which can influence its reactivity and interaction with biological targets. The presence of the methoxy group at the 3-position may enhance its binding affinity and specificity compared to similar compounds with different substitution patterns.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N'-hydroxy-2-(3-methoxyphenoxy)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-13-7-3-2-4-8(5-7)14-6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGLZVVQDQCDOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC=C1)OC/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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